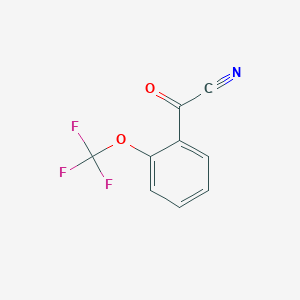

2-(Trifluoromethoxy)benzoyl cyanide

Description

Properties

IUPAC Name |

2-(trifluoromethoxy)benzoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWSCLZULJUQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium catalyst under controlled conditions . The reaction is carried out in tetrahydrofuran solvent at room temperature, and the product is obtained after purification.

Industrial Production Methods

Industrial production methods for 2-(Trifluoromethoxy)benzoyl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the involvement of cyanide-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzoyl cyanide undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The cyanide group can be reduced to form corresponding amines or other derivatives.

Oxidation Reactions: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Substitution: Formation of various substituted benzoyl cyanides.

Reduction: Formation of benzylamines or other reduced derivatives.

Oxidation: Formation of benzoic acids or other oxidized products.

Scientific Research Applications

Chemistry

2-(Trifluoromethoxy)benzoyl cyanide serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances its reactivity, making it suitable for various substitution reactions. The compound can undergo:

- Substitution Reactions: The trifluoromethoxy group can be replaced with other functional groups.

- Reduction Reactions: The cyanide group can be reduced to form corresponding amines.

- Oxidation Reactions: The benzoyl group can be oxidized to produce carboxylic acids.

Biology

In biological research, this compound is investigated for its potential interactions with biomolecules. The lipophilicity imparted by the trifluoromethoxy group may enhance binding affinity to certain enzymes or receptors, suggesting possible applications in drug design and development.

Medicinal Chemistry

The compound has been explored as a pharmacophore in drug development. Its structural features may contribute to the efficacy of drug candidates targeting various diseases. Notably, its derivatives have shown promise in synthesizing antibacterial drugs and other therapeutic agents .

Agrochemicals

This compound is also relevant in the field of agrochemistry. It is utilized in the synthesis of agrochemically active compounds, including herbicides and pesticides, owing to its ability to modify biological activity through structural variations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzoyl cyanide involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The cyanide group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences and similarities between 2-(trifluoromethoxy)benzoyl cyanide and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₄F₃NO₂ | Benzoyl, cyanide, -OCF₃ (ortho) | Ortho-substituted trifluoromethoxy |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | C₈H₃ClF₃O₂ | Benzoyl chloride, -Cl, -OCF₃ (para) | Para-substituted -OCF₃ and chloro |

| 2-Fluoro-3-(trifluoromethoxy)benzyl cyanide | C₉H₅F₄NO | Benzyl cyanide, -F, -OCF₃ (meta) | Meta-substituted -OCF₃ and fluoro |

| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone | C₁₀H₅F₃N₄O | Hydrazone, propanedinitrile, -OCF₃ (para) | Hydrazone linker and para-substituted -OCF₃ |

Electronic and Steric Effects

- Para-substituted analogs (e.g., the benzoyl chloride) experience less steric interference but stronger electronic effects across the aromatic ring .

Electron-Withdrawing Groups : The -OCF₃ group in all compounds enhances electrophilicity at the carbonyl or benzyl position. However, the cyanide group in benzoyl cyanide further withdraws electrons, increasing reactivity toward nucleophiles compared to chloride or hydrazone derivatives .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(Trifluoromethoxy)benzoyl cyanide, and what are the critical reaction conditions?

- Answer : The synthesis typically involves two key steps:

Chlorination : Conversion of 2-(trifluoromethoxy)benzoic acid to the corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This step requires anhydrous conditions to avoid hydrolysis .

Cyanation : Reaction of the benzoyl chloride with a cyanide source (e.g., KCN or CuCN) in a polar aprotic solvent like acetonitrile. Catalysts such as triethylamine may enhance yield by scavenging HCl.

- Critical Conditions :

- Temperature: 60–80°C for cyanation.

- Solvent Purity: Moisture-free to prevent side reactions.

- Yield Optimization: Use of excess cyanide (1.5–2.0 equivalents) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹⁹F NMR : Detects the trifluoromethoxy group (δ ~ -55 to -60 ppm).

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the carbonyl carbon (δ ~ 165 ppm).

- IR Spectroscopy : Strong C≡N stretch (~2200 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 246.03) .

Q. What are the recommended storage and handling protocols for this compound?

- Answer : Store under inert gas (argon/nitrogen) at -20°C in amber glass vials. Avoid exposure to moisture or bases, which can hydrolyze the cyanide group. Use gloveboxes for long-term storage .

Advanced Questions

Q. How can researchers address discrepancies in reported spectroscopic data for trifluoromethoxy-substituted benzoyl derivatives?

- Answer :

- Cross-Validation : Use multiple techniques (e.g., 2D NMR for resonance assignment, X-ray crystallography for solid-state confirmation).

- Solvent Effects : Note that ¹⁹F NMR shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆).

- Reference Standards : Compare with authenticated spectra of structurally similar compounds, such as 4-chloro-2-(trifluoromethoxy)benzoyl chloride .

Q. What role does the trifluoromethoxy group play in the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer : The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent:

- Activation : Enhances electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols (e.g., amidation/esterification).

- Steric Effects : The bulky -OCF₃ group may hinder para-substitution, directing nucleophiles to the ortho position.

- Case Study : In benzoyl chloride analogs, -OCF₃ increases reaction rates by ~30% compared to -OCH₃ .

Q. How can computational chemistry aid in predicting the biological activity of derivatives of this compound?

- Answer :

- Docking Studies : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock. The trifluoromethoxy group’s hydrophobicity improves binding to lipophilic pockets.

- QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity. For example, derivatives with σ > 0.5 show enhanced antimicrobial potency .

- DFT Calculations : Predict reaction pathways for cyanide displacement, aiding in derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.